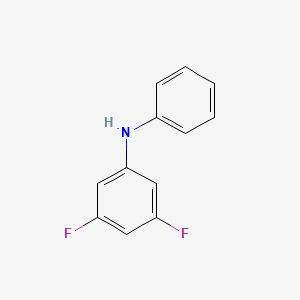

3,5-Difluoro-n-phenylaniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

330-31-4 |

|---|---|

Molecular Formula |

C12H9F2N |

Molecular Weight |

205.20 g/mol |

IUPAC Name |

3,5-difluoro-N-phenylaniline |

InChI |

InChI=1S/C12H9F2N/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8,15H |

InChI Key |

OIDCMQMCKBZXCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Difluoro N Phenylaniline and Precursors

Synthesis of Key Precursors: 3,5-Difluoroaniline (B1215098)

The synthesis of 3,5-Difluoro-N-phenylaniline is critically dependent on the availability of its precursor, 3,5-difluoroaniline. Several synthetic pathways have been explored to produce this intermediate efficiently.

Fluorination of Halogenated Benzene (B151609) Derivatives

A prominent method for synthesizing 3,5-difluoroaniline begins with 1,3,5-trichlorobenzene (B151690). google.com This process involves two main steps: the fluorination of 1,3,5-trichlorobenzene to yield 1,3,5-trifluorobenzene (B1201519), followed by amination. google.com

The initial fluorination is typically achieved by reacting 1,3,5-trichlorobenzene with a fluoride-containing compound in the presence of a polar solvent. google.com The resulting 1,3,5-trifluorobenzene is then aminated using either aqueous or anhydrous ammonia (B1221849) to produce 3,5-difluoroaniline. google.com High yields, often exceeding 80%, have been reported for this two-step process. google.com The reaction with anhydrous ammonia in specific polar solvents has been noted to produce higher yields of the final product. google.com

An alternative within this strategy involves the partial fluorination of 1,3,5-trichlorobenzene to 3,5-difluorochlorobenzene. google.com This intermediate is then reacted with ammonia in the presence of a copper compound and a metal catalyst (such as copper, iron, cobalt, nickel, chromium, molybdenum, or zinc) at temperatures between 100 and 250°C to yield 3,5-difluoroaniline. google.com

| Starting Material | Intermediate | Reagents & Conditions for Amination | Yield |

| 1,3,5-Trichlorobenzene | 1,3,5-Trifluorobenzene | Anhydrous or aqueous ammonia, polar solvent | >80% google.com |

| 1,3,5-Trichlorobenzene | 3,5-Difluorochlorobenzene | Ammonia, copper compound, metal catalyst, 100-250°C | Data not available |

Alternative Routes to 3,5-Difluoroaniline

Beyond the fluorination of 1,3,5-trichlorobenzene, other synthetic routes to 3,5-difluoroaniline have been investigated, often starting from different halogenated nitrobenzene (B124822) derivatives.

One such pathway starts with 2,4,5-trichloronitrobenzene. This compound is first reacted with an alkali metal fluoride (B91410). google.com The resulting product undergoes a series of transformations including chlorinating denitration, nitration, and finally, a reaction with hydrogen to yield 3,5-difluoroaniline. google.com However, this multi-stage synthesis can be complex and may produce significant byproducts. google.comgoogle.com

Another alternative begins with the nitration of 1,2,4-trichlorobenzene (B33124) to form 2,4,5-trichloronitrobenzene. tandfonline.com This is then treated with potassium fluoride to yield 2,4-difluoro-5-chloronitrobenzene, which is subsequently hydrogenated to give 2,4-difluoroaniline. tandfonline.com Deamination of this product affords 1,3-difluorobenzene (B1663923), a precursor that can be further processed to 3,5-difluoroaniline. tandfonline.com

A three-stage process starting from 5-chloro-2,4,6-trifluoroisophthalic acid has also been described. google.com Decarboxylation of this starting material yields 2-chloro-1,3,5-trifluorobenzene, which is then converted to 1,3,5-trifluorobenzene. google.com Finally, reaction with ammonia-saturated methanol (B129727) at high temperature and pressure produces 3,5-difluoroaniline. google.com

N-Arylation Strategies for the Formation of this compound

Once 3,5-difluoroaniline is obtained, the final step in the synthesis of this compound is the formation of the C-N bond between the aniline (B41778) nitrogen and a phenyl group. Transition-metal-catalyzed cross-coupling reactions are the predominant methods for this transformation.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Both palladium and copper-based catalytic systems have proven effective for the N-arylation of anilines. These methods offer advantages in terms of efficiency and functional group tolerance over older, harsher techniques. wikipedia.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgorgsyn.org The development of sterically hindered and bidentate phosphine ligands has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines and aryl partners under milder conditions. wikipedia.org The general mechanism proceeds through oxidative addition, amine coordination and deprotonation, and finally reductive elimination. wikipedia.org While specific examples for the synthesis of this compound are not detailed in the provided search results, the general applicability of the Buchwald-Hartwig amination to aryl amines suggests its utility for this transformation. wikipedia.orgbohrium.com

| Catalyst System | Ligand Type | General Advantages |

| Palladium-based | Monodentate or Bidentate Phosphines | Mild reaction conditions, broad substrate scope, high functional group tolerance wikipedia.org |

The Ullmann reaction, a classical copper-mediated coupling of aryl halides, also provides a viable route for N-arylation. chem-station.comorganic-chemistry.org The "Ullmann-type" or "hetero-Ullmann" reaction refers to the copper-catalyzed coupling of an aryl halide with a nucleophile, such as an amine. unito.it These reactions often require elevated temperatures, though the development of ligands can facilitate the reaction under milder conditions. chem-station.comorganic-chemistry.org The mechanism is thought to involve either a single electron transfer process or a Cu(III) intermediate. chem-station.com In the context of synthesizing diarylamines, a palladium/copper co-catalyzed oxidative carbonylation of diphenylamines has been reported, indicating the utility of copper in C-N bond-forming reactions relevant to this class of compounds. bohrium.com

| Catalyst System | General Conditions | Mechanistic Pathway |

| Copper-based | Often elevated temperatures, can be moderated with ligands chem-station.comorganic-chemistry.org | Single electron transfer or Cu(III) intermediate chem-station.com |

Nucleophilic Aromatic Substitution (SNAr) Routes Involving Amines

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for creating aryl-amine bonds, particularly when the aromatic ring is activated by electron-withdrawing groups, such as fluorine atoms. nih.govimperial.ac.uk In the synthesis of this compound, this typically involves the reaction of a difluorinated benzene derivative with an aniline nucleophile. Two prominent metal-catalyzed cross-coupling reactions fall under this category: the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-catalyzed reaction used to form C-N bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org Traditionally, this reaction requires high temperatures (often over 200°C) and polar solvents. wikipedia.org Modern variations have introduced soluble copper catalysts and ligands to facilitate the reaction under milder conditions. wikipedia.orgnih.gov For the synthesis of N-phenylaniline derivatives, a typical Goldberg reaction, a variant of the Ullmann condensation, involves reacting an aniline with an aryl halide in the presence of a copper catalyst. wikipedia.org

The Buchwald-Hartwig amination has become a more versatile and widely used method for C-N bond formation. wikipedia.orgresearchgate.net This palladium-catalyzed cross-coupling reaction works with a broad range of aryl halides (including chlorides, bromides, and iodides) and amines, often under milder conditions than the Ullmann reaction. wikipedia.org The development of various phosphine ligands has significantly expanded the scope and efficiency of this transformation. wikipedia.org For instance, the coupling of aryl bromides with secondary amines can be effectively achieved using first-generation catalyst systems. wikipedia.org

A precursor, 3,5-difluoroaniline, can be synthesized via an SNAr-type reaction where 1,3,5-trifluorobenzene is reacted with ammonia at elevated temperatures. google.com Another route involves the reaction of 3,5-difluorochlorobenzene with ammonia in the presence of a copper compound. google.com

| Feature | Ullmann Condensation (Goldberg Reaction) | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Copper (Cu) or Copper Salts (e.g., CuI) wikipedia.org | Palladium (Pd) complexes wikipedia.org |

| Typical Coupling Partners | Aryl halides (often activated) and amines/anilines wikipedia.org | Aryl halides/triflates and a wide variety of amines wikipedia.org |

| Reaction Conditions | Often requires high temperatures (>200°C) and polar solvents wikipedia.org | Generally milder conditions, can often be performed at or near room temperature wikipedia.org |

| Ligands | Sometimes used (e.g., phenanthroline) to improve solubility and reactivity wikipedia.org | Crucial for reaction scope and efficiency (e.g., phosphine ligands like XPhos) |

| Functional Group Tolerance | More limited compared to Buchwald-Hartwig wikipedia.org | Broad functional group tolerance wikipedia.org |

Direct Amination of Fluorinated Benzene Rings

Direct amination involves the formation of a C-N bond by reacting a C-H bond on the fluorinated benzene ring directly with an amine source, or by coupling an aryl halide with an amine. The Buchwald-Hartwig reaction is a prime example of the latter, directly aminating aryl halides. wikipedia.org

More recently, iron-catalyzed amination reactions have emerged as a cost-effective and environmentally friendly alternative. researchgate.net For example, iron catalysts have been successfully employed for the direct C-H amination of certain aromatic compounds and for intramolecular C-F amination reactions. arabjchem.org Research has shown that an iron-catalyzed tandem intramolecular C-F amination of substrates like 2-fluoro-N-phenylaniline can proceed with high regioselectivity. arabjchem.org While a direct iron-catalyzed synthesis of this compound from 1,3-difluorobenzene has not been extensively detailed, the methodology shows promise for the direct functionalization of fluorinated rings.

| Methodology | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos | Aryl bromides, secondary amines | High efficiency for C(sp²)-N bond formation. nih.gov | |

| Iron-Catalyzed C-F Amination | FeCl₂ (5 mol%) | 2-fluoro-N-phenylaniline derivatives | Tandem intramolecular amination with high regioselectivity. arabjchem.org | arabjchem.org |

Chemo- and Regioselective Synthesis Approaches

Achieving chemo- and regioselectivity is critical in the synthesis of this compound to ensure the correct isomer is formed and to avoid unwanted side reactions. The substitution pattern on the benzene ring significantly influences the reactivity and the position of the incoming nucleophile.

In SNAr reactions, the fluorine atoms in 1,3,5-trifluorobenzene direct the incoming amine nucleophile to one of the carbon atoms bearing a fluorine, leading to the formation of 3,5-difluoroaniline. google.com The inherent symmetry and activation provided by the fluorine atoms guide this regioselectivity. When starting with a less symmetrically substituted precursor, the electronic and steric properties of the existing substituents govern the site of amination. For instance, in the SNAr of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, nucleophilic attack occurs selectively at the fluorine-bearing carbon due to the strong activation by the nitro group. researchgate.net

In transition-metal-catalyzed reactions like the Buchwald-Hartwig amination, the choice of ligand plays a pivotal role in controlling selectivity. nih.gov Different ligands can influence which position on the aryl halide is favored for coupling, although with a substrate like 1-bromo-3,5-difluorobenzene, the reaction is inherently directed to the C-Br bond. The challenge often lies in achieving mono-amination without the formation of diaryl- or triarylamines, which can be controlled by stoichiometry and reaction conditions.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve efficiency. acs.orgresearchgate.net Key areas of focus include the use of safer solvents, catalytic reagents, and energy-efficient processes. acs.org

Catalysis: The shift from stoichiometric reagents to catalytic systems, as seen in the preference for Buchwald-Hartwig and modern Ullmann reactions over older methods, is a core green chemistry principle. acs.org Catalytic processes reduce waste by requiring only small amounts of the metal catalyst, which can often be recycled. researchgate.net Iron-based catalysts are particularly attractive due to iron's abundance and low toxicity. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to significantly shorter reaction times and higher yields compared to conventional heating. nih.govresearchgate.net For example, a microwave-assisted Buchwald-Hartwig double amination was shown to reduce reaction times from 24 hours to as little as 10-30 minutes. nih.gov Such processes reduce energy consumption, aligning with the sixth principle of green chemistry. nih.govacs.org

Safer Solvents: A major goal of green chemistry is to replace hazardous organic solvents with more benign alternatives. researchgate.netmdpi.com Water is considered an ideal green solvent due to its non-toxicity, non-flammability, and availability. mdpi.com Research has demonstrated that various coupling reactions can be performed "on-water" or in aqueous media, sometimes even without a catalyst. rsc.org Deep eutectic solvents (DES) are another class of green solvents that have been successfully used for Ullmann C-N coupling reactions, allowing for milder conditions and eliminating the need for additional ligands. nih.gov

| Principle | Application/Method | Benefit | Reference |

|---|---|---|---|

| Catalysis | Use of Pd, Cu, or Fe catalysts | Reduces waste compared to stoichiometric reagents. acs.org | wikipedia.orgwikipedia.orgresearchgate.net |

| Energy Efficiency | Microwave-assisted synthesis | Drastically reduces reaction times and energy consumption. nih.gov | nih.gov |

| Safer Solvents | Reactions in water or Deep Eutectic Solvents (DES) | Eliminates hazardous organic solvents, can simplify reaction conditions. nih.govmdpi.com | nih.govrsc.org |

| Atom Economy | Direct C-H amination | Maximizes the incorporation of reactant atoms into the final product by avoiding pre-functionalization steps. acs.org | arabjchem.org |

Chemical Reactivity and Mechanistic Investigations of 3,5 Difluoro N Phenylaniline

Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine is central to its reactivity, allowing it to act as a nucleophile and a base. However, the electronic landscape of 3,5-Difluoro-N-phenylaniline is significantly influenced by the strong inductive electron-withdrawing effect of the two fluorine atoms on the aniline (B41778) ring.

The nitrogen atom of the secondary amine in this compound can react with various electrophiles. These reactions involve the formation of a new bond between the nitrogen and the electrophilic species. Common electrophilic reactions include alkylation, acylation, and sulfonylation.

The electron-withdrawing nature of the two fluorine atoms in the meta positions of the aniline ring is expected to decrease the electron density on the nitrogen atom. This reduction in nucleophilicity, when compared to unsubstituted N-phenylaniline, would likely necessitate more forcing reaction conditions or the use of stronger electrophiles to achieve similar reaction rates.

Table 1: Predicted Electrophilic Reactions at the Nitrogen of this compound

| Reaction Type | Electrophile Example | Product Type | Expected Reactivity Compared to N-phenylaniline |

| Alkylation | Methyl iodide (CH₃I) | N-methyl-3,5-difluoro-N-phenylaniline | Lower |

| Acylation | Acetyl chloride (CH₃COCl) | N-acetyl-3,5-difluoro-N-phenylaniline | Lower |

| Sulfonylation | Benzenesulfonyl chloride (C₆H₅SO₂Cl) | N-benzenesulfonyl-3,5-difluoro-N-phenylaniline | Lower |

The secondary amine of this compound can act as a nucleophile in addition and substitution reactions. For instance, it can participate in conjugate additions to α,β-unsaturated carbonyl compounds or undergo nucleophilic substitution reactions with activated alkyl or aryl halides.

Similar to electrophilic reactions at the nitrogen, the reduced nucleophilicity due to the fluorine substituents is anticipated to slow down the rate of these reactions. The choice of solvent and reaction temperature would be critical in driving these transformations to completion.

The formation of N-substituted derivatives is a key aspect of the reactivity of this compound. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules. The synthesis of N-phenyl pyrazoline derivatives, for example, often involves the reaction of a substituted phenylhydrazine (B124118) with a chalcone. researchgate.net While not a direct reaction of this compound, this illustrates a common strategy for forming N-aryl heterocyclic compounds.

The introduction of various substituents on the nitrogen atom can be achieved through the reactions mentioned in section 3.1.1. The properties of the resulting N-substituted products will be influenced by both the newly introduced group and the difluorinated phenyl ring.

Reactivity of the Fluorinated Aromatic Ring System

The presence of two fluorine atoms on one of the aromatic rings significantly modifies its reactivity towards electrophilic and nucleophilic attack.

Fluorine is a unique substituent on an aromatic ring as it is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), yet it can also donate electron density through resonance (+R) via its lone pairs. In the case of this compound, the two fluorine atoms are meta to the amino group and to each other.

The strong -I effect of the two fluorine atoms deactivates the aniline ring towards electrophilic aromatic substitution. This deactivation is a consequence of the reduced electron density in the π-system of the ring, making it less attractive to electrophiles. nih.govresearchgate.net The amino group is a strong activating group and an ortho-, para-director. However, the deactivating effect of the two meta-fluorine atoms will likely diminish the activating influence of the amine, making electrophilic substitution more challenging than in aniline or N-phenylaniline.

Table 2: Predicted Influence of Substituents on the Aniline Ring of this compound

| Substituent | Position | Electronic Effect | Overall Effect on Electrophilic Aromatic Substitution |

| -NHPh | 1 | Activating, ortho-, para-directing | Directs incoming electrophiles to positions 2, 4, and 6 |

| -F | 3, 5 | Deactivating, ortho-, para-directing | Inductively withdraws electron density, making the ring less reactive |

Considering the directing effects, electrophilic attack would be predicted to occur at the positions ortho and para to the strongly activating amino group (positions 2, 4, and 6). However, the presence of fluorine at positions 3 and 5 will sterically and electronically disfavor substitution at the adjacent positions (2, 4, and 6).

Aromatic compounds bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.net Fluorine is an excellent leaving group in SNAr reactions, especially when the ring is activated by other electron-withdrawing substituents. nih.gov

In this compound, the two fluorine atoms are not positioned ortho or para to a strongly electron-withdrawing group like a nitro group, which would typically be required for facile SNAr. The amino group is electron-donating, which further disfavors nucleophilic attack on the aniline ring. Therefore, nucleophilic aromatic substitution of the fluorine atoms in this compound is expected to be difficult and would likely require harsh reaction conditions, such as high temperatures, strong nucleophiles, and polar aprotic solvents. researchgate.net The reaction of polyfluoroarenes with nucleophiles like phenothiazine (B1677639) in the presence of a base can lead to SNAr products. mdpi.com While this compound is not a polyfluoroarene, this demonstrates the general principle of SNAr on fluorinated aromatic rings.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org For this compound, the secondary amine (-NH-) group can function as a potential DMG. The general strategy involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi), to selectively deprotonate a proton at the position ortho to the DMG. wikipedia.orgsemanticscholar.org

In the case of this compound, the reaction with an organolithium reagent would proceed through a specific sequence. The first equivalent of the base would deprotonate the acidic N-H proton, forming a lithium amide intermediate. This step is crucial as the resulting amide is a much more effective DMG than the neutral amine. A second equivalent of the organolithium base would then be required for the ortho-deprotonation.

The lithiation is expected to occur exclusively on the non-fluorinated phenyl ring. This is due to two primary factors:

The lithium amide intermediate directs the base to the adjacent ortho positions.

The fluorine atoms on the other ring are strongly electron-withdrawing, which increases the acidity of the ring protons but also deactivates the ring towards the formation of the aryllithium species. The ortho positions (C2' and C6') of the unsubstituted phenyl ring are the most sterically accessible and electronically favored sites for deprotonation.

This process, known as a Complex Induced Proximity Effect (CIPE), involves coordination of the alkyllithium to the heteroatom (nitrogen), which positions the base to abstract a nearby proton. baranlab.org The resulting ortho-lithiated species can then be trapped by a variety of electrophiles (E+), introducing functional groups at the C2' position.

Table 1: Potential Electrophiles for Trapping Ortho-Lithiated this compound

| Electrophile | Reagent Example | Resulting Functional Group |

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | (CH₃)₂CO | Tertiary Alcohol (-C(OH)(CH₃)₂) |

| Alkyl Halides | CH₃I | Methyl Group (-CH₃) |

| Silyl Halides | (CH₃)₃SiCl | Trimethylsilyl Group (-Si(CH₃)₃) |

| Disulfides | (CH₃S)₂ | Methylthio Group (-SCH₃) |

Reactivity of the Non-Fluorinated Phenyl Moiety

The reactivity of the two aromatic rings in this compound is significantly different. The 3,5-difluorophenyl ring is electron-deficient due to the strong inductive effect of the two fluorine atoms, making it deactivated towards electrophilic attack. Conversely, the non-fluorinated phenyl ring is activated by the electron-donating secondary amine bridge.

The nitrogen atom's lone pair of electrons increases the electron density of the unsubstituted ring through resonance, making it highly susceptible to electrophilic aromatic substitution (SEAr). byjus.comwikipedia.org The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C2', C4', and C6'). youtube.com Given the potential for steric hindrance at the ortho positions from the bulky difluorophenyl group, the para-position (C4') is often the most favored site of substitution.

Common electrophilic substitution reactions include:

Halogenation: Reaction with bromine (Br₂) in a suitable solvent would likely lead to rapid substitution, potentially resulting in polybromination due to the high activation of the ring. libretexts.org To achieve monosubstitution, primarily at the para-position, milder conditions or protection of the amine group via acetylation may be necessary. youtube.comlibretexts.org

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid is generally destructive for anilines, as the strongly oxidizing and acidic conditions can lead to degradation. libretexts.org A common strategy involves protecting the amine as an acetamide (B32628) (forming N-(3,5-difluorophenyl)acetanilide), which moderates the activating effect and prevents oxidation. The nitro group is introduced, typically at the para position, followed by hydrolytic removal of the acetyl group.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with anilines. The basic nitrogen atom coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring and prevents the reaction from proceeding. libretexts.org

Oxidative and Reductive Transformations

The this compound molecule can undergo various transformations under oxidative and reductive conditions.

Oxidative Reactions: A key oxidative transformation for diphenylamines is intramolecular cyclization to form carbazoles. This reaction involves the formation of a new carbon-carbon bond between the two phenyl rings. wikipedia.org This transformation can be achieved through several methods:

Catalytic Cyclodehydrogenation: High temperatures (above 450 °C) in the presence of a suitable catalyst can induce cyclization to form 2,4-difluorocarbazole (B11927614). google.comgoogle.com

Palladium-Catalyzed Cyclization: Palladium catalysts, such as palladium(II) acetate (B1210297), are commonly used to promote the intramolecular C-H activation and C-C bond formation required for carbazole (B46965) synthesis under milder conditions than thermal methods. researchsolutions.com

Chemical Oxidation: Reagents like iodine (I₂) can facilitate the dehydrogenation and subsequent cyclization to the carbazole skeleton. wikipedia.org

Oxidation can also occur at the nitrogen center. Strong oxidizing agents can potentially convert the secondary amine to a radical cation or an N-oxide derivative, although these intermediates can be unstable. organic-chemistry.orgrsc.org

Reductive Reactions: Reduction of this compound typically targets the aromatic rings.

Catalytic Hydrogenation: The aromatic rings can be reduced to their corresponding cyclohexyl moieties under high pressure and temperature using heterogeneous catalysts like rhodium or ruthenium on carbon. This would result in the formation of N-(3,5-difluorocyclohexyl)cyclohexanamine. The conditions required for such a reaction are harsh, reflecting the stability of the aromatic systems.

Detailed Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms provides insight into the reactivity and product formation of this compound.

Mechanism of Directed Ortho-Metalation:

Deprotonation: The N-H proton is first abstracted by a strong base like n-BuLi, forming a lithium amide.

Coordination: A second molecule of n-BuLi coordinates to the lone pair on the nitrogen atom of the amide. This forms a complex that brings the butyl anion in close proximity to the ortho-protons of the non-fluorinated ring (CIPE). baranlab.org

Ortho-Deprotonation: The coordinated butyl anion abstracts a proton from an ortho-position (C2'), forming butane (B89635) and the thermodynamically stable ortho-lithiated diarylamide.

Electrophilic Quench: The aryllithium intermediate then reacts with an added electrophile to yield the 2'-substituted product.

Mechanism of Electrophilic Aromatic Substitution (e.g., Bromination):

Electrophile Activation: A bromine molecule becomes polarized, and the electrophilic Brδ+ is attacked by the electron-rich, non-fluorinated phenyl ring.

Formation of the Sigma Complex: The π-electrons of the ring attack the electrophile, forming a C-Br bond and a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. When attack occurs at the para-position, the positive charge is delocalized over the ortho and para carbons, and critically, onto the nitrogen atom. This fourth resonance structure, forming an iminium ion, significantly stabilizes the intermediate, explaining the strong ortho/para directing effect. wikipedia.org

Deprotonation and Aromatization: A base (e.g., Br⁻ or solvent) removes the proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring and yielding the final product, 4'-bromo-3,5-difluoro-N-phenylaniline.

Mechanism of Palladium-Catalyzed Oxidative Cyclization: A plausible mechanism for the formation of 2,4-difluorocarbazole catalyzed by Pd(II) acetate is as follows:

C-H Activation: The Pd(II) catalyst coordinates to the diphenylamine (B1679370) and facilitates the activation and cleavage of a C-H bond at an ortho position of the non-fluorinated ring, forming a palladacycle intermediate and releasing an equivalent of acetic acid.

Second C-H Activation/Reductive Elimination: The palladium center then promotes a second C-H activation at the adjacent ortho position of the difluorinated ring. This is followed by reductive elimination, which forms the new C-C bond to close the five-membered ring of the carbazole core and regenerates a Pd(0) species.

Catalyst Reoxidation: An oxidant present in the reaction mixture (often O₂ or another stoichiometric oxidant) reoxidizes Pd(0) to the active Pd(II) state, allowing the catalytic cycle to continue.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3,5-Difluoro-N-phenylaniline. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—a detailed picture of the molecular connectivity and the electronic environment of each atom can be constructed.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

The ¹H and ¹³C NMR spectra provide foundational information about the hydrocarbon skeleton of the molecule. The analysis involves examining chemical shifts (δ), which indicate the electronic environment of the nuclei, and coupling constants (J), which reveal connectivity between adjacent atoms.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the difluorinated and non-fluorinated phenyl rings. The protons on the unsubstituted phenyl ring (positions 2', 3', 4', 5', 6') will exhibit chemical shifts and splitting patterns characteristic of a monosubstituted benzene (B151609) ring. The protons on the 3,5-difluorophenyl ring (positions 2, 4, 6) will be influenced by the strong electron-withdrawing nature of the fluorine atoms and will show coupling to the adjacent ¹⁹F nuclei. The N-H proton typically appears as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms directly bonded to fluorine (C3 and C5) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The chemical shifts of these and adjacent carbons will be significantly influenced by the electronegativity of the fluorine atoms. The signals for the carbons in the unsubstituted phenyl ring will be similar to those in diphenylamine (B1679370), with slight variations due to the electronic effects of the difluoro-substituent on the neighboring ring.

Please note: The following data is predicted based on established substituent effects and analysis of similar compounds, as direct experimental data for this compound was not available in the searched literature.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2, H-6 | ¹H NMR | 6.5 - 6.7 | Doublet of triplets (dt) or Multiplet (m) |

| H-4 | ¹H NMR | 6.4 - 6.6 | Triplet of triplets (tt) or Multiplet (m) |

| H-2', H-6' | ¹H NMR | 7.1 - 7.3 | Doublet (d) or Multiplet (m), J ≈ 7-8 Hz |

| H-3', H-5' | ¹H NMR | 6.9 - 7.1 | Triplet (t) or Multiplet (m), J ≈ 7-8 Hz |

| H-4' | ¹H NMR | 7.2 - 7.4 | Triplet (t) or Multiplet (m), J ≈ 7-8 Hz |

| N-H | ¹H NMR | 5.6 - 6.0 | Broad singlet (br s) |

| C-1 | ¹³C NMR | 145 - 148 | Triplet (t) due to ³JCF |

| C-2, C-6 | ¹³C NMR | 98 - 102 | Doublet (d) due to ²JCF |

| C-3, C-5 | ¹³C NMR | 162 - 165 | Doublet (d) due to ¹JCF (large) |

| C-4 | ¹³C NMR | 95 - 99 | Triplet (t) due to ³JCF |

| C-1' | ¹³C NMR | 140 - 143 | Singlet (s) |

| C-2', C-6' | ¹³C NMR | 118 - 122 | Singlet (s) |

| C-3', C-5' | ¹³C NMR | 129 - 130 | Singlet (s) |

Fluorine (¹⁹F) NMR for Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, spanning a much wider range than ¹H NMR, which allows for subtle structural differences to be easily detected. nih.gov

In this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic for fluorine atoms attached to an aromatic ring. The signal will appear as a multiplet due to coupling with the ortho- and para-protons (H-2, H-6, and H-4) on the same ring.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Atom | Technique | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity & Coupling Constants (J, Hz) |

|---|

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. scialert.net For this compound, COSY would show correlations between adjacent protons on both the phenyl and difluorophenyl rings (e.g., between H-2'/3' and H-3'/4' on the unsubstituted ring).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. scialert.net It is invaluable for assigning the ¹³C signals corresponding to protonated carbons by linking them to their directly attached, and often more easily assigned, protons. For example, the signal for C-4 would show a correlation to the H-4 proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations, typically over two or three bonds, between protons and carbons. scialert.net This technique is essential for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, correlations would be expected from the N-H proton to carbons C-1, C-2, and C-6, as well as to C-1' of the other ring, confirming the connectivity across the amine bridge.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, key characteristic bands would include the N-H stretching vibration, C-N stretching, C-H aromatic stretching, and C=C aromatic ring stretching. The strong C-F stretching vibrations are also a prominent feature in the fingerprint region of the spectrum.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FT-IR. surfacesciencewestern.com In the Raman spectrum of this compound, the symmetric stretching of the aromatic rings and the C-F bonds would be expected to produce strong signals. The symmetric nature of the 3,5-difluoro substitution pattern would lead to particularly characteristic and potentially intense Raman bands.

Please note: The following data is predicted based on characteristic group frequencies and data from analogous compounds like diphenylamine and 3,5-difluoroaniline (B1215098), as direct experimental data for this compound was not available in the searched literature.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | FT-IR | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aromatic C=C Stretch | FT-IR, Raman | 1580 - 1620 | Strong |

| N-H Bend | FT-IR | 1500 - 1550 | Medium |

| C-N Stretch | FT-IR | 1250 - 1350 | Strong |

| C-F Stretch | FT-IR | 1100 - 1300 | Very Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. For aromatic compounds like this compound, this technique provides insights into the electronic transitions between molecular orbitals. The absorption of UV light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

In this compound, the primary chromophores are the two phenyl rings and the nitrogen lone pair of the amine group, which are conjugated. The spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the aromatic system. The parent compound, diphenylamine, exhibits a primary absorption band around 285 nm. The presence of two fluorine atoms on one of the phenyl rings in this compound is expected to cause a slight shift in the absorption maximum. Fluorine, being an electron-withdrawing group, could potentially induce a small hypsochromic (blue) shift to a shorter wavelength. The specific λmax would be determined by dissolving the compound in a transparent solvent, such as ethanol or cyclohexane, and recording the absorption spectrum.

| Compound | Expected λmax (nm) | Electronic Transition | Solvent |

|---|---|---|---|

| This compound | ~280-290 | π → π | Ethanol |

| Diphenylamine (for comparison) | ~285 | π → π | Ethanol |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. nih.gov Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This allows for the calculation of an unambiguous molecular formula from the exact mass measurement.

For this compound, HRMS would provide the exact mass of its molecular ion. The molecular formula is C12H9F2N, and its theoretical monoisotopic mass can be calculated with high precision. This experimental mass value serves as a crucial confirmation of the compound's elemental composition. Furthermore, HRMS coupled with fragmentation techniques (MS/MS) can elucidate the molecular structure. The fragmentation pattern would be expected to show characteristic losses, such as the loss of a phenyl or fluorophenyl group, providing further structural confirmation.

| Parameter | Information |

|---|---|

| Molecular Formula | C₁₂H₉F₂N |

| Calculated Monoisotopic Mass | 205.0699 Da |

| Expected Ion Adducts (e.g., ESI+) | [M+H]⁺, [M+Na]⁺ |

| Expected Major Fragmentation Pathways | Cleavage of the C-N bond |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves diffracting a beam of X-rays off a single, high-quality crystal of the compound. By analyzing the angles and intensities of the diffracted beams, a precise electron density map of the molecule can be generated, revealing the exact positions of all atoms.

To perform this analysis on this compound, a suitable single crystal would first need to be grown. The crystallographic analysis would then provide a wealth of structural information, including:

Crystal System and Space Group: Defines the symmetry and periodic arrangement of molecules in the crystal lattice.

Unit Cell Dimensions: The precise lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Intramolecular Data: Precise bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the C-N-C bond angle and the dihedral angle between the planes of the two phenyl rings, which indicates the degree of twisting in the molecule.

Intermolecular Interactions: The analysis would also reveal how molecules pack together in the solid state, identifying any significant intermolecular forces such as hydrogen bonds (e.g., N-H···F interactions) or π-π stacking between the aromatic rings.

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic). | To be determined by experiment |

| Space Group | The symmetry group of the crystal. | To be determined by experiment |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°). | To be determined by experiment |

| Molecules per Unit Cell (Z) | The number of molecules in one unit cell. | To be determined by experiment |

| Dihedral Angle (Phenyl-N-Phenyl) | The twist angle between the two aromatic rings. | To be determined by experiment |

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations

Information regarding the optimized bond lengths, bond angles, and dihedral angles of 3,5-Difluoro-n-phenylaniline, typically calculated using DFT methods like B3LYP with a specific basis set (e.g., 6-311++G(d,p)), is not available in the public domain. irjweb.comnih.govnih.gov Such calculations would provide the most stable three-dimensional conformation of the molecule.

A detailed analysis of the electronic properties of this compound is not available. This would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.netschrodinger.com

Specific MESP maps for this compound, which illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, have not been published. ajchem-a.comresearchgate.net These maps provide valuable insight into the molecule's reactivity and intermolecular interactions.

Prediction and Interpretation of Spectroscopic Data

There are no available studies presenting the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are often used for this purpose and compared with experimental data to confirm the molecular structure. rsc.orgnsf.govnih.gov

Calculated vibrational frequencies for the fundamental modes of this compound, which are used to interpret experimental Infrared (IR) and Raman spectra, could not be found. These calculations help in the precise assignment of vibrational bands to specific molecular motions, such as stretching and bending of bonds. nih.govresearchgate.netderpharmachemica.com

Electronic Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules by calculating vertical excitation energies and oscillator strengths. nih.govnih.gov The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. arxiv.org For organic molecules, hybrid functionals like PBE0 and B3LYP, as well as long-range corrected functionals such as CAM-B3LYP, are often employed to provide a balance between computational cost and accuracy. nih.govarxiv.org

In a theoretical study of this compound, TD-DFT calculations would be performed to elucidate its UV-visible absorption properties. The calculations would identify the primary electronic transitions, which for aromatic amines are typically π → π* transitions. nih.gov The results would include the maximum absorption wavelength (λmax), which indicates the color of the compound, and the oscillator strength (f), which relates to the intensity of the absorption band. mdpi.com Solvent effects, which can significantly shift absorption maxima, are typically incorporated using a model like the Polarizable Continuum Model (PCM). nih.gov

A multistep protocol combining molecular dynamics (MD) simulations with TD-DFT calculations can offer a more accurate representation of the absorption spectrum in solution by sampling multiple conformations. unifi.it This approach averages the spectra from statistically relevant structures, accounting for the molecule's flexibility and its interaction with the solvent environment, which can provide results in excellent agreement with experimental data. unifi.it

Table 1: Illustrative TD-DFT Predicted Electronic Transitions for this compound in a Solvent Model. This data is hypothetical and serves to illustrate typical results from such a study.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 310 | 0.15 | HOMO → LUMO (95%) |

| S0 → S2 | 275 | 0.45 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 240 | 0.08 | HOMO → LUMO+1 (91%) |

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanism of chemical reactions involving this compound requires detailed knowledge of the reaction pathways and the structures of associated transition states. Computational chemistry provides essential tools to map the potential energy surface of a reaction, identifying the low-energy paths from reactants to products. researchgate.net This analysis is crucial for rationalizing reaction outcomes and designing more efficient catalysts and reaction conditions.

A relevant reaction for this molecule is the palladium-catalyzed N-arylation (Buchwald-Hartwig amination), a common method for forming C-N bonds. researchgate.netsemanticscholar.org A computational investigation of this reaction would model the key steps of the catalytic cycle: oxidative addition, amine binding and deprotonation, and reductive elimination. researchgate.netnih.gov By calculating the Gibbs free energy of reactants, intermediates, and transition states, a complete energy profile for the reaction can be constructed.

The primary goals of this modeling are to identify the rate-determining step—the transition state with the highest energy barrier—and to understand the geometry of the key transition states. researchgate.net This information reveals how substituents on the aniline (B41778) or aryl halide affect the reaction rate and selectivity. For instance, the steric hindrance caused by substituents can influence which reaction pathway is favored. beilstein-journals.org Density Functional Theory (DFT) calculations are commonly employed to determine these energetic and structural details. researchgate.net

Table 2: Hypothetical Relative Free Energies for a Palladium-Catalyzed N-Arylation Reaction Pathway. This data is a representative example to illustrate the outputs of a reaction pathway analysis.

| Species in Reaction Coordinate | Description | Relative Free Energy (kcal/mol) |

| Reactants | Pd(0)L2 + Aryl-X + Aniline | 0.0 |

| TS1 | Oxidative Addition | +15.2 |

| Intermediate 1 | Aryl-Pd(II)-X(L2) Complex | -5.4 |

| TS2 | Reductive Elimination | +21.5 |

| Products | Pd(0)L2 + N-Aryl Aniline + HX | -18.7 |

Molecular Dynamics Simulations to Investigate Conformational Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility and conformational dynamics, which are difficult to characterize experimentally. nih.gov For a molecule like this compound, which possesses rotational freedom around the central C-N bond, MD simulations can reveal its preferred three-dimensional structures and the dynamics of interconversion between them.

The key conformational variable in this compound is the dihedral angle between the two aromatic rings. MD simulations can be used to explore the potential energy surface associated with the rotation around this bond, identifying the most stable (lowest energy) conformations. The simulations can also quantify the energy barrier to rotation, which determines how rapidly the molecule can switch between different twisted conformations. nih.gov

Furthermore, MD simulations are particularly valuable for understanding the influence of the environment, such as different solvents, on conformational preferences. unifi.it The interactions between the solute and solvent molecules can stabilize certain conformations over others, leading to a different conformational landscape in polar versus non-polar media. semanticscholar.org All-atom MD simulations can elucidate these specific peptide-amphiphile interactions and their effect on the structural properties of the molecule. mdpi.com

Table 3: Hypothetical Conformational Population of this compound in Different Environments from MD Simulations. This data is illustrative of expected results and does not represent actual experimental findings.

| Environment | Dominant Dihedral Angle (°) | Population (%) | Conformational State |

| Gas Phase | ± 45° | 85% | Twisted |

| Toluene (B28343) | ± 50° | 90% | More Twisted |

| Water | ± 35° | 75% | Less Twisted |

| Water | 0° / 180° | 15% | Near-Planar |

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. mdpi.com These models establish a mathematical relationship between calculated molecular descriptors and experimentally measured properties. nih.gov For new or uncharacterized compounds like this compound, QSPR can provide rapid and cost-effective estimations of important properties relevant to environmental fate, material science, and drug development.

The first step in a QSPR study is to calculate a wide range of molecular descriptors. These can include topological indices (describing molecular connectivity), geometric descriptors (related to the 3D shape), and electronic descriptors (such as HOMO/LUMO energies and dipole moment). nih.gov For fluorinated compounds, specific descriptors related to the number and position of fluorine atoms can be particularly important. researchgate.netnih.gov

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates a subset of these descriptors with a known property (e.g., boiling point, solubility, octanol-water partition coefficient). mdpi.comresearchgate.net The resulting QSPR equation can then be used to predict the property for other molecules, including this compound. Such models are valuable for screening large numbers of compounds and prioritizing them for further experimental testing. mdpi.com

Table 4: Example of a Hypothetical QSPR Model for Predicting the Octanol-Water Partition Coefficient (log Kow). This table illustrates the concept of a QSPR model and its components.

| Descriptor | Description | Coefficient | Contribution to log Kow |

| Molecular Weight | Total mass of the molecule | +0.02 | Increases with size |

| Surface Area | van der Waals surface area | +0.01 | Increases with surface |

| NF | Number of Fluorine atoms | +0.35 | Fluorine increases lipophilicity |

| Dipole Moment | Measure of polarity | -0.15 | Polarity decreases lipophilicity |

| (Constant) | (Model Intercept) | +0.50 | Baseline value |

| Equation: | log Kow = 0.02(MW) + 0.01(SA) + 0.35(NF) - 0.15(μ) + 0.50 |

Derivatization and Functionalization Strategies of the 3,5 Difluoro N Phenylaniline Scaffold

Synthesis of Diverse N-Substituted Analogs

The secondary amine of the 3,5-Difluoro-N-phenylaniline scaffold is a key site for derivatization, enabling the introduction of a wide range of substituents through N-alkylation, N-acylation, and N-arylation reactions. These modifications are crucial for tuning the molecule's steric and electronic properties.

Standard N-alkylation can be achieved by reacting the parent aniline (B41778) with alkyl halides in the presence of a base. The choice of base and solvent is critical to modulate reactivity and yield. For more complex substitutions, palladium-catalyzed cross-coupling reactions are extensively used.

N-arylation , particularly through the Buchwald-Hartwig amination, has become a powerful tool for forming C-N bonds. nih.gov This reaction allows for the coupling of this compound with various aryl halides or pseudohalides, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. nih.gov The versatility of this method permits the synthesis of a broad library of triarylamine derivatives. Similarly, N-acylation with acyl chlorides or anhydrides provides access to the corresponding amides, which can serve as important intermediates or final products.

| Reaction Type | Reagent Class | Catalyst/Conditions | Substituent Introduced (R) |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH) in polar aprotic solvent | Alkyl, Benzyl |

| N-Acylation | Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Et₃N) | Acyl |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X) | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base | Aryl, Heteroaryl |

Functionalization of the Fluorinated Phenyl Ring

The 3,5-difluorophenyl moiety is characterized by its electron-deficient nature due to the strong inductive effect of the two fluorine atoms. This property renders the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and resistant to Electrophilic Aromatic Substitution (EAS). libretexts.orglibretexts.org

In SNAr reactions, a potent nucleophile can displace one of the fluorine atoms. researchgate.net The reaction is facilitated by the ability of the electron-withdrawing fluorine atoms to stabilize the negative charge in the Meisenheimer complex intermediate. libretexts.orgyoutube.com The positions ortho and para to the activating groups are the most reactive sites. libretexts.org For the 3,5-difluorophenyl ring, the C-2, C-4, and C-6 positions are activated towards nucleophilic attack. This pathway allows for the introduction of various functional groups, including alkoxides, thiolates, and amines.

Conversely, the ring is strongly deactivated for Electrophilic Aromatic Substitution (EAS) . masterorganicchemistry.com The electron-withdrawing nature of the fluorine atoms reduces the nucleophilicity of the aromatic ring, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation challenging under standard conditions. masterorganicchemistry.comlibretexts.org

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | Aryl Ether |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Aryl Thioether |

| Amine | Pyrrolidine | N-Aryl Amine |

| Hydroxide | Potassium Hydroxide (KOH) | Phenol |

Functionalization of the Non-Fluorinated Phenyl Ring

In contrast to its fluorinated counterpart, the non-fluorinated phenyl ring is electron-rich due to the electron-donating effect of the secondary amine. This makes it highly reactive towards Electrophilic Aromatic Substitution (EAS) . minia.edu.eg The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C-2', C-4', and C-6'). libretexts.org

Standard EAS reactions can be readily applied to this ring.

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃.

The high reactivity of this ring often requires careful control of reaction conditions to avoid polysubstitution.

| Reaction | Reagents | Electrophile | Major Products |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ | Br⁺ | ortho- and para-bromo derivatives |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | ortho- and para-nitro derivatives |

| Acylation | RCOCl / AlCl₃ | RCO⁺ | ortho- and para-acyl derivatives |

| Sulfonation | SO₃ / H₂SO₄ | SO₃ | ortho- and para-sulfonic acid derivatives |

Stereochemical Control in the Synthesis of Chiral Derivatives

Introducing chirality into the this compound scaffold can be achieved through several strategic approaches, although specific examples for this exact molecule are not prevalent. General principles of asymmetric synthesis are applicable. One method involves the use of chiral catalysts in functionalization reactions. For instance, an asymmetric palladium-catalyzed cross-coupling reaction could be employed to introduce a chiral substituent or to form a C-C or C-N bond with high enantioselectivity. nih.govresearchgate.net

Another strategy is the use of a chiral auxiliary. A chiral group can be temporarily attached to the nitrogen atom, directing subsequent reactions to occur stereoselectively on one of the phenyl rings. After the desired transformation, the auxiliary can be removed. This approach is effective for controlling the formation of new stereocenters or for achieving planar chirality.

Furthermore, if functionalization leads to atropisomers due to restricted rotation around the C-N or C-C bonds (which could arise from bulky ortho-substituents), chiral resolution techniques or asymmetric synthesis methods can be employed to isolate a single enantiomer. Recent advances have also demonstrated the synthesis of stable N-N axially chiral compounds through catalytic asymmetric N-acylation, a strategy that could potentially be adapted to derivatives of this scaffold. rsc.org

Design and Synthesis of Polyfluorinated N-Arylanilines

The this compound scaffold is a valuable building block for the synthesis of more complex polyfluorinated N-arylanilines. These highly fluorinated structures are of interest in materials science and medicinal chemistry.

One direct approach involves further functionalization of the existing scaffold. For example, electrophilic halogenation of the non-fluorinated ring followed by a halogen exchange (Halex) reaction could introduce additional fluorine atoms.

A more convergent strategy involves coupling 3,5-difluoroaniline (B1215098) with various polyfluorinated aryl halides via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann reactions. nih.govmdpi.com For instance, reacting 3,5-difluoroaniline with a polyfluoroiodobenzene in the presence of a palladium or copper catalyst would yield a polyfluorinated diphenylamine (B1679370). The synthesis of the 3,5-difluoroaniline starting material itself often begins with precursors like 1,3,5-trichlorobenzene (B151690), which undergoes fluorination before subsequent amination. google.comgoogle.com This highlights the modular nature of building complex fluorinated systems from simpler, readily available materials.

Advanced Applications in Materials Science and Chemical Engineering

Incorporation into Functional Organic Materials (e.g., dyes, optoelectronic materials)

While substituted triphenylamines and other aniline (B41778) derivatives are crucial components in the development of functional organic materials, direct applications of 3,5-Difluoro-N-phenylaniline are not prominently featured in the literature. Triphenylamine-based polymers, for instance, are known for their electrochromic properties, meaning they can change color reversibly upon electrochemical oxidation or reduction. mdpi.com These characteristics make them suitable for applications in smart windows and displays.

Utility in the Synthesis of Advanced Agrochemical Intermediates

Fluorinated organic molecules are of significant importance in the agrochemical industry, as the inclusion of fluorine can enhance the biological activity, metabolic stability, and lipophilicity of active ingredients. The parent compound, diphenylamine (B1679370), has been used as a fungicide. nih.gov Furthermore, the simpler molecule, 3,5-difluoroaniline (B1215098), is recognized as an important intermediate in the synthesis of plant protection products. epo.orgnih.gov

Given this context, it is plausible that this compound could serve as a valuable intermediate for more complex, next-generation agrochemicals. The difluorinated phenyl ring combined with the second phenyl group provides a scaffold that could be further functionalized to create novel fungicides or other pesticides. However, specific patents or research articles that explicitly name this compound as a direct intermediate in the synthesis of a commercial or developmental agrochemical are not found in the surveyed literature.

Precursor for Novel Ligands and Catalysts in Organic Transformations

Substituted anilines and their derivatives are versatile precursors for a wide array of ligands used in transition-metal catalysis. The nitrogen atom can be a coordination site, or the entire molecule can be elaborated into more complex structures like phosphinoamines, which are valuable in coordination chemistry and catalysis. researchgate.net

The 3,5-difluoro substitution on one of the phenyl rings of this compound could sterically and electronically influence the behavior of any derived ligand and, consequently, the activity and selectivity of the corresponding metal catalyst. This makes it a theoretically interesting starting material. Nonetheless, there is a lack of specific studies reporting the synthesis of ligands or catalysts directly from this compound. The field has explored a wide variety of other substituted aniline precursors, but this particular molecule has not been a focus of published research in this area. researchgate.netuni-regensburg.de

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. Host-guest chemistry is a central part of this field, where a larger 'host' molecule can encapsulate a smaller 'guest' molecule. mdpi.com Triphenylamine-based structures have been used to create covalent organic frameworks (COFs) capable of acting as hosts for guest molecules, a process which can be used to tailor their electronic properties. rsc.org

The fluorine atoms in this compound are capable of participating in non-covalent interactions, including hydrogen bonding and halogen bonding, which could influence the formation of specific supramolecular assemblies. Despite this potential, there is no significant body of research documenting the use of this compound in the design of supramolecular structures or in host-guest systems.

Future Research Directions and Emerging Paradigms for 3,5 Difluoro N Phenylaniline

Development of Highly Efficient and Sustainable Synthetic Routes

The pursuit of environmentally benign and economically viable synthetic methodologies is a paramount goal in contemporary chemical research. Future efforts in the synthesis of 3,5-Difluoro-N-phenylaniline will likely focus on the integration of green chemistry principles, minimizing waste and energy consumption.

A key transformation in the synthesis of this compound is the N-arylation of 3,5-difluoroaniline (B1215098) with a phenylating agent, often accomplished via Buchwald-Hartwig amination. researchgate.netrsc.org This palladium-catalyzed cross-coupling reaction is highly efficient but traditionally relies on palladium catalysts, which can be costly and environmentally burdensome. rsc.org Future research will likely explore the use of more sustainable catalyst systems, such as those based on earth-abundant metals or even metal-free conditions. Additionally, the development of catalytic systems with high turnover numbers (TONs) and turnover frequencies (TOFs) will be crucial for minimizing catalyst loading.

The choice of solvent is another critical factor in developing sustainable synthetic routes. Traditional solvents used in cross-coupling reactions, such as toluene (B28343) and dioxane, pose environmental and health risks. rsc.org A shift towards greener solvents, derived from renewable resources and exhibiting lower toxicity, is anticipated. researchgate.net The exploration of water as a reaction medium, potentially with the aid of surfactants to create micelles, offers an attractive and environmentally friendly alternative. chim.it

Furthermore, energy efficiency can be improved by leveraging alternative energy sources such as microwave irradiation or sonochemistry. These techniques can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. chim.it The principles of atom economy will also guide the development of new synthetic strategies, favoring reactions that incorporate the maximum number of atoms from the starting materials into the final product.

| Parameter | Traditional Approach | Sustainable Future Direction |

| Catalyst | Palladium-based | Earth-abundant metals, metal-free catalysts, high TON/TOF catalysts |

| Solvent | Toluene, Dioxane | Greener solvents (e.g., from renewable resources), water |

| Energy | Conventional heating | Microwave irradiation, sonochemistry |

| Efficiency | Moderate atom economy | High atom economy, waste minimization |

Exploration of Novel Reactivity Patterns and Rearrangements

The electronic landscape of this compound, characterized by the strongly electron-withdrawing fluorine atoms on one aromatic ring, presents opportunities for exploring novel reactivity and skeletal rearrangements. Understanding these patterns is crucial for expanding the synthetic utility of this scaffold.

The fluorine substituents significantly influence the electron density of the aniline (B41778) ring, making it more electron-deficient. This electronic perturbation can alter the regioselectivity of electrophilic aromatic substitution reactions and modulate the reactivity of the amine nitrogen. Future research could systematically investigate a range of electrophilic and nucleophilic substitution reactions to map the reactivity of the molecule comprehensively.

Furthermore, the diphenylamine (B1679370) framework is known to undergo various rearrangement reactions, often under acidic or thermal conditions. For instance, the benzidine (B372746) rearrangement is a classic transformation of hydrazoarenes, and while not directly applicable to diphenylamines, related rearrangements can occur. Studies on other substituted diphenylamines have shown that acyl groups can migrate under the influence of polyphosphoric acid, leading to the formation of acridines and other complex heterocyclic systems. The specific influence of the difluoro substitution pattern on the propensity and outcome of such rearrangements in this compound remains an unexplored and promising area of investigation. Unraveling these potential reaction pathways could provide access to novel and structurally diverse molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow manufacturing and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. The application of these technologies to the synthesis of this compound and its derivatives is a key future direction.

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.comopenresearchlibrary.orguni-goettingen.de This level of control can lead to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. openresearchlibrary.org The synthesis of N-arylhydroxylamines, related to the aniline core of the target molecule, has been successfully demonstrated in a continuous-flow system, highlighting the potential of this technology for aniline derivatives. mdpi.com The integration of in-line purification and analysis techniques can further streamline the manufacturing process, enabling real-time optimization and quality control.

Automated synthesis platforms, often utilizing robotic systems, can perform a large number of reactions in parallel, accelerating the discovery and optimization of new synthetic routes and the generation of compound libraries for screening. nih.gov These platforms can systematically vary reaction conditions, such as catalysts, ligands, bases, and solvents, to rapidly identify the optimal parameters for the synthesis of this compound and its analogs. This high-throughput approach is particularly well-suited for medicinal chemistry applications where a large number of derivatives are often required for structure-activity relationship (SAR) studies.

Advanced Machine Learning and Artificial Intelligence for Predictive Chemistry

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes, molecular properties, and even the design of novel synthetic routes. rsc.orgresearchgate.net These computational tools are poised to play a significant role in advancing the chemistry of this compound.

Machine learning models, particularly those based on algorithms like random forests and neural networks, can be trained on large datasets of chemical reactions to predict the yield and selectivity of new transformations. researchgate.net For the synthesis of this compound, ML models could be developed to predict the optimal conditions for the Buchwald-Hartwig amination by learning the complex relationships between substrates, catalysts, ligands, and solvents. This predictive capability can significantly reduce the number of experiments required for reaction optimization, saving time and resources.

Beyond reaction prediction, AI can be employed to predict the physicochemical and biological properties of derivatives of this compound. researchgate.netresearchgate.net By analyzing the structural features of the molecule, ML models can estimate properties such as solubility, lipophilicity, and potential biological activity. researchgate.net This in silico screening can help prioritize the synthesis of compounds with the most promising profiles for specific applications, such as drug discovery or materials science. Furthermore, generative AI models can be used to design novel molecules based on the this compound scaffold with desired properties, opening up new avenues for innovation.

| Application of ML/AI | Description | Potential Impact |

| Reaction Optimization | Predicts optimal conditions (catalyst, solvent, etc.) for synthesis. | Reduced experimental effort, faster route development. |

| Property Prediction | Estimates physicochemical and biological properties of derivatives. | Prioritization of synthetic targets, accelerated discovery. |

| Generative Design | Designs novel molecules with desired properties based on the scaffold. | Exploration of new chemical space, innovative molecular design. |

Design of Next-Generation Fluorinated Aromatic Scaffolds for Diverse Chemical Applications

The this compound core serves as a versatile building block for the design of more complex fluorinated aromatic scaffolds with tailored properties for a range of applications, from pharmaceuticals to organic electronics. rsc.orgnih.govenamine.net

In medicinal chemistry, the introduction of the 3,5-difluorophenyl moiety can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. nih.gov This scaffold can be elaborated through further functionalization of either aromatic ring or the amine nitrogen to generate libraries of compounds for screening against various biological targets. For example, the diphenylamine core is a known pharmacophore in various kinase inhibitors, and the specific difluoro substitution pattern of this compound could lead to novel inhibitors with improved selectivity and potency. The synthesis of complex heterocyclic structures, such as carbazoles, through intramolecular cyclization of diphenylamine derivatives is another promising avenue for creating novel bioactive molecules. researchgate.netresearchgate.net

In materials science, fluorinated aromatic compounds are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The fluorine atoms can lower the HOMO and LUMO energy levels of the molecule, which can facilitate electron injection and improve the stability of the material. rsc.org The this compound scaffold could be incorporated into larger conjugated systems to create novel materials with tailored optoelectronic properties. The strong intermolecular interactions often observed in fluorinated compounds can also influence the solid-state packing of the molecules, which is a critical factor for charge transport in organic electronic devices. usd.edu

Q & A

Q. How can 3,5-Difluoro-N-phenylaniline be structurally characterized, and what key spectral data are critical for validation?

Methodological Answer: Structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example:

- ¹H NMR : Peaks for aromatic protons appear in the δ 6.5–7.5 ppm range, with splitting patterns reflecting fluorine substitution.

- ¹⁹F NMR : Distinct signals at ~−120 to −130 ppm (meta-fluorine coupling) .

- HRMS : Molecular ion peak at m/z 129.11 (C₆H₅F₂N) .

Cross-referencing with databases like NIST Chemistry WebBook ensures data accuracy .

Q. What are the primary synthetic routes for this compound, and what catalysts are commonly used?

Methodological Answer: A common route involves the nucleophilic aromatic substitution of 3,5-difluoronitrobenzene with aniline derivatives under palladium or copper catalysis. For example:

- Pd/C-mediated hydrogenation reduces nitro groups to amines while retaining fluorine substituents .

- Buchwald-Hartwig amination enables coupling of aryl halides with amines under palladium catalysis .

Optimization focuses on reaction temperature (80–120°C), solvent (DMSO or DMF), and catalyst loading (1–5 mol%) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

Methodological Answer: Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 129.11 g/mol | |

| Melting Point | ~132°C | |

| Solubility | Soluble in DMSO, DMF; poor in H₂O | |

| Stability tests under inert atmospheres (N₂/Ar) are recommended to prevent oxidation . |

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity in fluorinated aniline derivatives like this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of fluorine substitution:

Q. What strategies resolve contradictions in biological activity data for fluorinated aniline derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from:

- Solvent polarity effects : Fluorinated compounds exhibit varied solubility in assay buffers .

- Metabolic stability : Fluorine substituents may resist cytochrome P450 oxidation, altering pharmacokinetics .